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Compound of Interest

(14S,15R)-14-
Compound Name:
deoxyoxacyclododecindione

Cat. No.: B15612175

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of
(14S,15R)-14-deoxyoxacyclododecindione, a potent anti-inflammatory macrolactone. The
synthesis is based on an esterification/Friedel-Crafts-cyclization approach.[1] This compound
has shown significant inhibitory activity in biological assays, particularly against the IL-4-
inducible STAT6-dependent signaling pathway, making it a molecule of interest for drug
development in the context of inflammatory and fibrotic diseases.[2]

Data Presentation
Table 1: Summary of Key Reaction Yields
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Experimental Protocols

The total synthesis of (14S,15R)-14-deoxyoxacyclododecindione is a multi-step process.

The key steps are detailed below, based on established synthetic routes for this class of

compounds.[2][3]

Synthesis of the Triol Fragment

The stereoselective synthesis of the key triol fragment is crucial for establishing the desired

stereochemistry in the final product.[2]

o Preparation of (2R,3R,5S)-2-methyl-5-((4-methoxybenzyl)oxy)hexane-1,3-diol:

o Step 1: PMB-monoprotection of 1,3-propanediol. To a solution of 1,3-propanediol in
dichloromethane (DCM), add NaH (1.1 eq) at 0 °C. Stir for 30 min, then add p-
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methoxybenzyl chloride (1.0 eq). Allow the reaction to warm to room temperature and stir
for 12 h. Quench with water and extract with DCM. Purify by column chromatography to
yield 3-((4-methoxybenzyl)oxy)propan-1-ol.

o Step 2: IBX Oxidation. To a solution of 3-((4-methoxybenzyl)oxy)propan-1-ol in DMSO,
add 2-iodoxybenzoic acid (IBX, 1.5 eq) and stir at room temperature for 4 h. Dilute with
water and extract with ethyl acetate. Purify by column chromatography to obtain 3-((4-
methoxybenzyl)oxy)propanal.

o Step 3: Roskamp Reaction. To a solution of 3-((4-methoxybenzyl)oxy)propanal in DCM,
add ethyl diazoacetate (1.2 eq) and SnCI2 (0.1 eq). Stir at room temperature for 6 h.
Quench with saturated NaHCO3 solution and extract with DCM. Purify by column
chromatography.

o Step 4: Noyori Asymmetric Hydrogenation. The product from the previous step is
hydrogenated using a Ru(ll)-BINAP catalyst under a hydrogen atmosphere to afford ethyl
(3R,5S)-3-hydroxy-5-((4-methoxybenzyl)oxy)hexanoate with high enantiomeric excess.

o Step 5: Frater-Seebach Alkylation. The resulting 3-hydroxy ester is treated with LIHMDS
and methyl iodide to introduce the methyl group at the C2 position, yielding ethyl
(2R,3R,5S)-3-hydroxy-2-methyl-5-((4-methoxybenzyl)oxy)hexanoate.

o Step 6: DIBAL-H Reduction. The ester is then reduced to the corresponding diol using
diisobutylaluminium hydride (DIBAL-H) at -78 °C.

Assembly of the Macrolactone Precursor

o Steglich Esterification: The synthesized triol fragment is esterified with 3,5-
bis(benzyloxy)phenylacetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-
dimethylaminopyridine (DMAP) to form the ester linkage.[2]

o Dess-Martin Oxidation: The secondary alcohol of the esterified product is oxidized to a
ketone using Dess-Martin periodinane.

» Wittig Olefination: A Wittig reaction is employed to introduce the exocyclic double bond,
which is a precursor to the enone system in the final macrolactone.
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» Hydrolysis: The ester protecting group is removed under basic conditions to yield the seco-
acid.

Macrolactonization and Final Steps

 Intramolecular Friedel-Crafts Acylation: The seco-acid is subjected to intramolecular Friedel-
Crafts acylation to close the 14-membered ring. This is a key step in forming the
oxacyclododecindione core.[1]

o Deprotection: The benzyl and PMB protecting groups are removed, typically using
hydrogenolysis or oxidative cleavage, to yield the final product, (14S,15R)-14-
deoxyoxacyclododecindione.

Visualizations
Synthetic Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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